3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile (CAS 727-75-3) is a 2-aminodihydropyrimidin-6-one derivative bearing a 5-propanenitrile side chain. Its molecular formula is C₁₃H₁₂N₄O with a molecular weight of 240.26 g/mol.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 727-75-3
Cat. No. B15213501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile
CAS727-75-3
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCC#N
InChIInChI=1S/C13H12N4O/c14-8-4-7-10-11(9-5-2-1-3-6-9)16-13(15)17-12(10)18/h1-3,5-6H,4,7H2,(H3,15,16,17,18)
InChIKeyBDTOHTMFXGHXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile (CAS 727-75-3): Chemical Identity and Research Provenance


3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile (CAS 727-75-3) is a 2-aminodihydropyrimidin-6-one derivative bearing a 5-propanenitrile side chain [1]. Its molecular formula is C₁₃H₁₂N₄O with a molecular weight of 240.26 g/mol [1]. The compound is assigned PubChem CID 135491019 and NSC number 81467, and has been indexed in authoritative databases including the EPA DSSTox inventory [1]. Structurally, it belongs to the 5-substituted-2-aminopyrimidine class, a scaffold widely exploited in medicinal chemistry for kinase inhibition, DHODH inhibition, and antiviral programs . The compound was specifically disclosed in US Patent 8,703,811 (Compound 38) as a small-molecule inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [2].

Why Generic Substitution Fails for 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile (CAS 727-75-3) in DHODH-Targeted Research


Dihydropyrimidine derivatives targeting dihydroorotate dehydrogenase (DHODH) exhibit extreme sensitivity to substitution at the 5-position and the nature of the aryl group at the 4-position [1]. Within the US 8,703,811 patent series alone, PfDHODH IC₅₀ values range from 35 nM (Compound 93) to >30,000 nM for less optimized analogs, demonstrating that minor structural modifications produce orders-of-magnitude potency shifts [1][2]. The propanenitrile substituent at C-5 of compound 727-75-3 confers a specific potency–selectivity profile—IC₅₀ of 418 nM against PfDHODH with 72-fold selectivity over human DHODH—that cannot be assumed for close structural analogs bearing ethyl esters, carboxylic acids, or unsubstituted alkyl chains at the same position [1][2]. Generic interchange without verifying the C-5 nitrile warhead therefore risks selecting a compound with substantially altered or absent DHODH activity.

Quantitative Differentiation Evidence for 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile (CAS 727-75-3) Against Structural Analogs


PfDHODH Enzymatic Potency: 727-75-3 Achieves Sub-Micromolar IC₅₀ Against P. falciparum DHODH

Compound 727-75-3 inhibited recombinant P. falciparum type 2 DHODH with an IC₅₀ of 418 nM in a chromogen reduction assay using DCIP [1]. In the same assay system, the most potent patent comparator—Compound 93 (US8703811, 93)—achieved an IC₅₀ of 35 nM, approximately 12-fold more potent, while the clinical candidate DSM265 (a triazolopyrimidine, not a 2-aminopyrimidine) exhibits PfDHODH IC₅₀ of ~30 nM [1][2]. This places 727-75-3 in a moderate-potency tier within the patent series, with Compound 49 (IC₅₀ 113 nM) and Compound 74 (IC₅₀ 220 nM) serving as the next-closest structural neighbors [1].

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

Species Selectivity: 727-75-3 Exhibits ~72-Fold Preference for Parasite DHODH Over Human DHODH

Compound 727-75-3 was profiled against C-terminal His₆-tagged human DHODH (residues 30–396) expressed in E. coli BL21 cells, yielding an IC₅₀ of 30,000 nM [1]. The ratio of human IC₅₀ to P. falciparum IC₅₀ is approximately 72 (30,000/418), indicating a meaningful selectivity window for parasite over host enzyme [1]. By comparison, the structurally distinct clinical candidate DSM265 achieves >100-fold selectivity; the leflunomide metabolite A77 1726 (a human DHODH inhibitor) shows the inverse profile with sub-micromolar human DHODH activity [2]. No data on human DHODH selectivity for direct patent comparators (Compounds 43, 44, 93) are publicly available, making this a distinguishing feature of 727-75-3 within the accessible data landscape [1].

Species selectivity DHODH Therapeutic index

Selectivity Profiling: 727-75-3 Is Inactive Against Human Granzyme B Serine Protease

In a counter-screen against human granzyme B, a lymphocyte serine protease involved in apoptotic pathways, compound 727-75-3 was tested and reported as “Not active” at the concentrations evaluated . This result was documented in the ChEMBL-linked scientific literature dataset (Assay ID ALA684583; CHEMBL assay 72173) . While direct comparator data from the same patent series are unavailable for this specific off-target, the negative granzyme B result distinguishes 727-75-3 from certain 2-amino-4-phenylpyrimidine derivatives that demonstrate promiscuous serine protease inhibition—a common liability in the dihydropyrimidine chemotype [1].

Off-target profiling Granzyme B Selectivity panel

Physicochemical Differentiation: 727-75-3 Shows Moderate Lipophilicity (XLogP3 0.3) with a Distinct Nitrile H-Bond Acceptor Profile

Compound 727-75-3 has a computed XLogP3 of 0.3, a topological polar surface area (TPSA) of 91.3 Ų, and 3 rotatable bonds (C-5 propanenitrile chain) [1]. Within the US 8,703,811 patent series, the 5-propanenitrile moiety replaces more polar carboxylic acid (Compound 42) or ester (e.g., ethyl propanoate analog) functionalities at the same position, thereby reducing H-bond donor count to 2 and acceptor count to 3 [1]. The nitrile group provides a linear, metabolically stable H-bond acceptor that is absent in the corresponding propanoic acid analog (CAS 789-43-5), which adds an additional H-bond donor and increases TPSA . This physicochemical signature may confer differential membrane permeability and metabolic stability relative to carboxylate-bearing congeners, although direct permeability data remain unavailable.

Physicochemical properties Lipophilicity Drug-likeness

Defined Research Application Scenarios for 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile (CAS 727-75-3)


SAR Probe for the 5-Propanenitrile Substituent in PfDHODH Inhibitor Optimization

Given its moderate PfDHODH IC₅₀ of 418 nM and documented human/parasite selectivity ratio of ~72, compound 727-75-3 serves as a defined SAR probe for evaluating the contribution of the 5-(2-cyanoethyl) substituent to DHODH binding affinity and species selectivity [1]. Researchers can benchmark new 5-substituted analogs directly against 727-75-3 using the same DCIP chromogen reduction assay conditions reported in US 8,703,811 [1].

Negative Control for Human DHODH-Driven Assays

With a human DHODH IC₅₀ of 30,000 nM, 727-75-3 is functionally inactive against the human enzyme at concentrations up to ~10 µM [1]. This makes it suitable as a parasite-selective control in dual-species DHODH counter-screens, where it can validate that observed cellular phenotypes arise from PfDHODH inhibition rather than host enzyme engagement [1].

Granzyme B-Negative Reference Standard for Off-Target Selectivity Panels

The documented “Not active” result against human granzyme B (ChEMBL assay 72173) qualifies 727-75-3 as a negative reference compound for serine protease counter-screening of dihydropyrimidine libraries . Procurement of this compound for selectivity panel assembly is supported when a granzyme B-inactive pyrimidine standard is required.

Nitrile-Containing Dihydropyrimidine Standard for Metabolic Stability Comparison

The 5-propanenitrile group distinguishes 727-75-3 from ester- and acid-bearing analogs (e.g., CAS 789-43-5) within the same 2-amino-4-phenylpyrimidine scaffold [2]. It can serve as a reference compound in head-to-head microsomal or hepatocyte stability studies to quantify the metabolic advantage of the nitrile warhead over hydrolytically labile ester or glucuronidation-prone acid substituents [2].

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